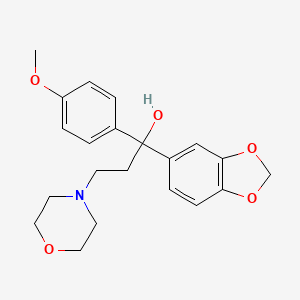
1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)propan-1-ol is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)propan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde.
Introduction of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation reaction to attach the methoxyphenyl group to the benzodioxole ring.
Addition of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the formation of the propanol backbone, which can be achieved through a Grignard reaction or similar method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce various alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone
- 1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)propan-2-ol
- 1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(piperidin-4-yl)propan-1-ol
Uniqueness
1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)propan-1-ol is unique due to the presence of the morpholine group, which can impart different chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
6269-84-7 |
|---|---|
Formule moléculaire |
C21H25NO5 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-morpholin-4-ylpropan-1-ol |
InChI |
InChI=1S/C21H25NO5/c1-24-18-5-2-16(3-6-18)21(23,8-9-22-10-12-25-13-11-22)17-4-7-19-20(14-17)27-15-26-19/h2-7,14,23H,8-13,15H2,1H3 |
Clé InChI |
ARBLWOAVYXCWCG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CCN2CCOCC2)(C3=CC4=C(C=C3)OCO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


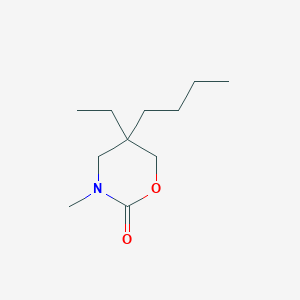
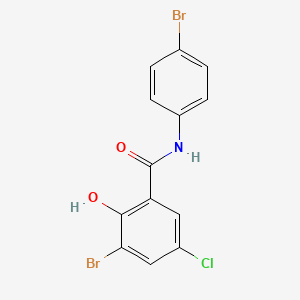

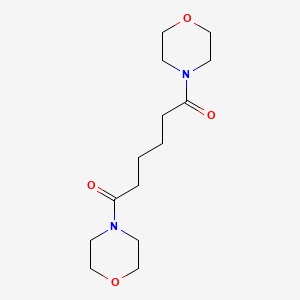
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
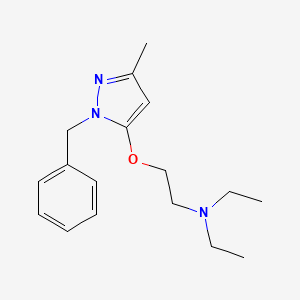
![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)
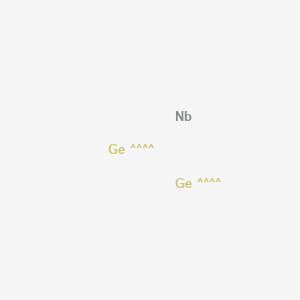
![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
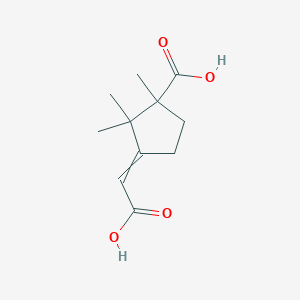
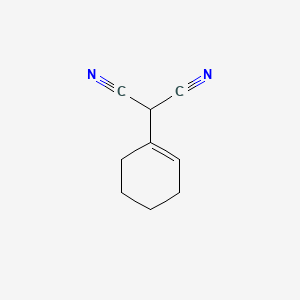
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
